N-(1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
The compound N-(1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide features a benzothiazole moiety linked via a carboxamide group to a dihydropyridazine scaffold substituted with a 4-fluorophenylmethyl group. This structure combines heterocyclic systems known for their pharmacological relevance. Benzothiazoles are frequently employed in drug design due to their hydrogen-bonding capabilities and metabolic stability, while dihydropyridazines are associated with kinase inhibition and anti-inflammatory activity . The 4-fluorophenylmethyl substituent suggests intentional fluorination to enhance lipophilicity and target binding, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-13-7-5-12(6-8-13)11-24-17(25)10-9-15(23-24)18(26)22-19-21-14-3-1-2-4-16(14)27-19/h1-10H,11H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHJGRXLLGNQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Heterocyclic Modifications
- Benzothiazole vs.
- Dihydropyridazine Core : The 6-oxo-1,6-dihydropyridazine scaffold is conserved across analogs, suggesting its role as a pharmacophore. Substituents at the 1-position (e.g., 4-fluorophenylmethyl vs. dimethylphenyl in 369404-26-2) modulate steric and electronic properties .
Fluorination Trends
Fluorination at the phenyl group (target compound) or pyridazine ring (1227209-48-4) is prevalent in the listed analogs. Fluorine’s electronegativity and small atomic radius enhance binding affinity to hydrophobic pockets and reduce metabolic degradation .
Research Findings and Discussion
While biological data for the target compound are absent, insights can be extrapolated from related structures:
SAR Insights :
- Fluorinated analogs (e.g., 1227209-48-4) prioritize target selectivity and stability.
- Bulkier substituents (e.g., 3,4-dimethylphenyl in 369404-26-2) may reduce solubility but improve membrane permeability .
Thermodynamic Stability : The benzothiazole’s rigid structure likely confers greater conformational stability compared to benzimidazole derivatives (e.g., 1219122-83-4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
